molecular formula C14H11BrO2S B2844701 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde CAS No. 1486296-96-1

4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde

Cat. No.: B2844701
CAS No.: 1486296-96-1
M. Wt: 323.2
InChI Key: FATOOELYSSMSBH-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is a brominated benzaldehyde derivative featuring a sulfanyl group substituted with a 3-methoxyphenyl moiety at the 2-position. Its structure combines electrophilic (bromo, aldehyde) and nucleophilic (sulfanyl) sites, making it versatile for cross-coupling reactions, ligand design, and bioactive molecule development.

Properties

IUPAC Name

4-bromo-2-(3-methoxyphenyl)sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2S/c1-17-12-3-2-4-13(8-12)18-14-7-11(15)6-5-10(14)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOOELYSSMSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-methoxythiophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Synthetic Route: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol attacks the bromobenzaldehyde, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde exhibit promising anticancer properties. For instance, derivatives of thiazole and sulfonamide structures have shown cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Case Study:
A study evaluated several thiazole-based compounds, including those with sulfanyl substitutions, revealing significant activity against cancer cells. The structural modifications, such as the introduction of electron-withdrawing groups, enhanced their potency .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting low MIC (minimum inhibitory concentration) values . This suggests potential applications in treating bacterial infections.

Case Study:
A series of thiazole-bearing compounds were synthesized and tested for antibacterial activity, showing that specific substitutions significantly improved their efficacy against multi-drug resistant strains .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Pathways Using this compound

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic substitutionSulfanyl derivatives75
Coupling with aminesAmine-substituted derivatives80
Aldol condensationβ-Hydroxy ketones70

Molecular Docking and Structure-Activity Relationship (SAR)

Computational studies have been employed to analyze the binding affinity of this compound to various biological targets. These studies help elucidate the relationship between structure and activity, guiding further modifications for enhanced efficacy.

Key Findings:

  • The presence of the bromo group enhances binding interactions with target proteins due to increased hydrophobicity.
  • Modifications at the methoxy group can influence solubility and bioavailability, critical factors in drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues

The following bromo-substituted benzaldehydes share the 4-bromo-2-substituted framework but differ in the 2-position substituent, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Features/Applications Reference ID
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde 3-Methoxyphenylsulfanyl N/A Electrophilic/nucleophilic duality -
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde Isopropylsulfanyl 259.16 Versatile scaffold for small molecules
4-Bromo-2-(3-chlorophenoxy)benzaldehyde 3-Chlorophenoxy 311.60 Halogenated aryl ether motif
4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde Pyrazole 251.08 Heterocyclic functionalization
4-Bromo-2-(N-morpholino)benzaldehyde Morpholino 270.12 Amine-directed coordination chemistry

Key Structural Insights :

  • Sulfanyl vs. Oxygen/Nitrogen Substituents: Sulfanyl groups (e.g., in ) enhance nucleophilicity compared to ethers (e.g., phenoxy in ) or amines (e.g., morpholino in ), influencing reactivity in cross-couplings.

Physicochemical Properties

  • Molecular Weight: Derivatives range from 251.08 (pyrazole-substituted ) to 311.60 g/mol (chlorophenoxy-substituted ), with substituent mass being a primary contributor.
  • Stability: Instability during purification is noted for amine-substituted derivatives (e.g., 4-bromo-2-((diethylamino)methyl)benzaldehyde in ), likely due to aldehyde reactivity.
  • Spectroscopic Data: NMR and MS data for 4-bromo-2-((diethylamino)methyl)benzaldehyde (δ 10.20 ppm for aldehyde proton; [M]+ = 275.9 m/z ) provide benchmarks for structural validation of related compounds.

Biological Activity

4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfanyl group attached to a benzaldehyde framework, making it a versatile candidate for various biological activities.

The molecular formula of this compound allows for diverse reactivity patterns. The synthesis typically involves the reaction of 2-butylthiophene with other compounds, leading to products that exhibit potential anticancer properties. The compound's unique functional groups enhance its reactivity with nucleophiles and electrophiles, influencing its interactions with biological macromolecules such as enzymes and receptors.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3
DoxorubicinHCT-1163.23

These findings suggest that the compound could serve as a lead in the development of new anticancer agents.

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, this compound has been studied for its antimicrobial and antifungal activities. The presence of the sulfanyl group is believed to enhance these activities by facilitating interactions with microbial cell structures. Specific derivatives have demonstrated significant inhibitory effects against various pathogens, suggesting their potential application in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. The bromine atom may enhance binding affinity to specific receptors or enzymes, while the methoxy and sulfanyl groups can influence the compound's solubility and reactivity. This multifaceted mechanism allows the compound to modulate various biochemical pathways effectively .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A study reported that derivatives showed significant cytotoxicity against human colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7), with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : In vitro assays revealed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida species.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A typical route involves reacting 4-bromo-2-hydroxybenzaldehyde with 3-methoxythiophenol under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) at elevated temperatures) . Protective groups may be required to prevent undesired side reactions, such as aldehyde oxidation. Optimization of reaction time and temperature is critical to maximize yield and purity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and electronic environments (e.g., aldehyde proton at ~10 ppm, aromatic protons, and methoxy group signals) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and molecular packing. Anisotropic displacement parameters are refined to validate thermal motion .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile by-products.

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART and SUMP instructions to refine split positions. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
  • Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Hooft/y parameters validate twinning fractions .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Synchrotron radiation improves resolution for small-molecule crystals .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this benzaldehyde derivative?

  • Methodological Answer :
  • Buchwald–Hartwig Amination : Use Pd(dba)₂/XPhos catalysts to couple the bromo substituent with amines. Solvent choice (toluene vs. dioxane) impacts reaction efficiency .
  • Suzuki–Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in THF/water. Microwave-assisted synthesis reduces reaction time and improves yield .
  • Competing Reactivity : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during coupling .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be analyzed?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in sulfanyl groups. For example, restricted rotation in the C–S bond may cause signal splitting at room temperature .
  • Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect halogenated by-products (e.g., di-brominated impurities) .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify assignments .

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